N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide
Description
N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a 3,5-dimethylpyrazole core substituted with a 2,3,4,5,6-pentafluorobenzyl group at the 1-position and a 4-iodo-pyrazole-3-carboxamide moiety at the 4-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a ligand for receptors like the Parathyroid Hormone/Parathyroid Hormone-Related Peptide Receptor (PTH1R), as inferred from analogs in the same class .
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-4-iodo-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F5IN5O/c1-5-14(24-16(28)15-8(22)3-23-25-15)6(2)27(26-5)4-7-9(17)11(19)13(21)12(20)10(7)18/h3H,4H2,1-2H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUECNDZPSRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=C(C=NN3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F5IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound makes it a good candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The specific compound has shown effectiveness against various cancer cell lines due to its ability to inhibit specific enzymes involved in cancer progression. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
2. Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines.
Analytical Chemistry
1. Derivatization Reagent
N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide can serve as a derivatization agent in analytical techniques such as gas chromatography (GC) and liquid chromatography (LC). Its ability to form stable derivatives with various analytes enhances detection sensitivity and specificity.
2. Environmental Monitoring
The compound can be utilized in the detection of environmental pollutants. Its derivatization capabilities allow for the quantification of carbonyl compounds and other volatile organic compounds (VOCs) in air and water samples. This application is crucial for environmental monitoring and compliance with regulatory standards.
Material Science
1. Fluorinated Materials
The presence of pentafluorobenzyl groups in the compound contributes to its unique properties, such as increased hydrophobicity and thermal stability. These characteristics make it suitable for developing advanced materials used in coatings and polymers that require enhanced chemical resistance.
2. Synthesis of Novel Polymers
The compound can be used as a building block for synthesizing novel fluorinated polymers. These materials have applications in electronics and optics due to their superior dielectric properties and thermal stability.
Case Studies
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analog, N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1-methyl-1H-pyrazole-5-carboxamide (C17H13F5N6O3, MW: 444.322 g/mol), replaces the iodine atom with a nitro group and a methyl substituent . Key differences include:
- Iodine vs. Nitro: The iodine atom (atomic weight: 126.9) contributes greater molecular weight and polarizability compared to the nitro group (NO2, MW: 46). This may enhance halogen bonding in target interactions.
Table 1: Substituent Comparison
*Estimated based on iodine substitution.
Physicochemical Properties
- Lipophilicity : The pentafluorobenzyl group increases logP values, as evidenced by the nitro-methyl analog’s XlogP of 2.4 . The iodine substituent may further elevate lipophilicity, enhancing blood-brain barrier penetration.
- Crystallography : Pyrazole derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) form stable crystals due to planar aromatic systems and hydrogen bonding . The iodine atom in the target compound may influence crystal packing via halogen interactions.
Biological Activity
N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide (CAS Number: 512811-55-1) is a pyrazole derivative that has attracted attention for its potential biological activities. This compound contains several functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 511.19 g/mol. The structure features a pyrazole core with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H11F5IN5O |
| Molecular Weight | 511.19 g/mol |
| CAS Number | 512811-55-1 |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through several mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against various bacterial strains.
- Enzyme Inhibition : Certain pyrazole compounds act as inhibitors of key enzymes involved in metabolic pathways related to cancer and inflammatory diseases.
Study 1: Antitumor Effects
A study published in Cancer Research evaluated the antitumor effects of a related pyrazole compound. The results showed significant inhibition of tumor growth in xenograft models when treated with the compound at varying doses. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized several pyrazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that the compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-iodo-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions starting with functionalized pyrazole precursors. A common approach includes:
Alkylation : React 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives with 2,3,4,5,6-pentafluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pentafluorobenzyl group .
Iodination : Introduce iodine at the 4-position of the pyrazole ring using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .
Carboxamide Formation : Couple the iodinated pyrazole with activated carboxylic acid derivatives (e.g., via EDCI/HOBt-mediated amidation) .
Critical Parameters : Temperature (0–25°C for iodination), solvent polarity (DMF for alkylation), and stoichiometric ratios (1:1.1 for NIS) are critical for yield optimization (typically 60–75%) .
How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pentafluorobenzyl methylene protons at δ 5.2–5.5 ppm; iodine-induced deshielding at C4) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₁₄F₅IN₄O: 632.01) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., using SHELXL for refinement; space group P2₁/c with Z = 4) .
Advanced Research Questions
How can computational modeling predict the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or JAK2). Parameterize the iodine atom’s van der Waals radius (1.98 Å) and partial charge (−0.15 e) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the carboxamide group in binding pockets (RMSD < 2.0 Å indicates stable interactions) .
Validation : Cross-reference with experimental IC₅₀ values from kinase inhibition assays .
How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Test in triplicate across cell lines (e.g., HepG2 vs. MCF-7) with standardized protocols (e.g., ATP-based viability assays) .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., deiodination or pentafluorobenzyl cleavage) that may confound results .
- Structural Analog Comparison : Compare with N-(3-chlorobenzyl)-pyrazole derivatives to isolate the role of iodine vs. fluorine substituents .
What strategies optimize regioselectivity during iodination?
Methodological Answer:
- Directing Groups : Use electron-withdrawing groups (e.g., carboxamide) to direct iodination to the 4-position .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution rates .
- Statistical Design : Apply a Box-Behnken model to optimize NIS equivalents (1.1–1.3), temperature (0–10°C), and reaction time (12–24 hrs) .
How to assess the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- Plasma Stability : Incubate with mouse plasma (37°C, 24 hrs); quantify parent compound via LC-MS/MS (≥80% stability is favorable) .
- Caco-2 Permeability : Measure apparent permeability (Papp) > 1 × 10⁻⁶ cm/s for high oral bioavailability .
- Metabolic Profiling : Use human liver microsomes to identify CYP450-mediated oxidation sites (e.g., methyl or iodine positions) .
Specialized Methodological Considerations
How to analyze crystallographic data for polymorph screening?
Methodological Answer:
- SHELX Refinement : Use Olex2 or WinGX for structure solution (R-factor < 0.05). Key metrics: bond lengths (C-I: 2.10–2.15 Å), torsion angles (pyrazole-carboxamide dihedral: 15–25°) .
- Powder XRD : Compare experimental patterns with Mercury-generated simulations to detect polymorphs (Δ2θ < 0.1° indicates consistency) .
What in vitro assays are suitable for evaluating kinase inhibition?
Methodological Answer:
- TR-FRET Assays : Measure displacement of ATP-competitive probes (e.g., ADP-Glo™ for JAK3 inhibition; IC₅₀ < 1 µM suggests high potency) .
- Cellular Phosphorylation : Use Western blotting to quantify p-STAT5 levels in treated cells (EC₅₀ values correlate with target engagement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
